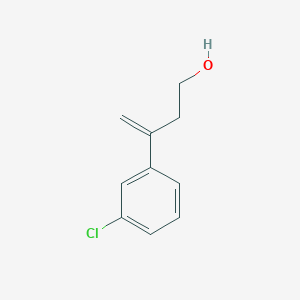

3-(3-Chlorophenyl)but-3-en-1-ol

Overview

Description

3-(3-Chlorophenyl)but-3-en-1-ol is a chemical compound with the molecular formula C10H11ClO. It is a homoallyl alcohol , which can be prepared by the dehydration of 1,4-butanediol using a cerium catalyst . It has been employed in a study of the Mn-catalyzed hydrohydrazination of olefins .

Synthesis Analysis

The synthesis of similar compounds has been studied. For example, 3-Buten-1-ol can be prepared by the dehydration of 1,4-butanediol using a cerium catalyst . A study on the synthesis of primary propargylic alcohols from terminal alkyne using Rongalite as the C1 unit might provide insights into the synthesis of this compound .Scientific Research Applications

Structural Studies

- 3-(3-Chlorophenyl)but-3-en-1-ol's structural aspects have been explored, particularly in the context of azolylmethanes. These studies focus on the crystal structures of various compounds, including this compound, to understand their conformational and intramolecular interactions (Anderson et al., 1984).

Crystallography and Molecular Structure

- The compound has been investigated for its crystal structure and molecular geometry, providing insights into its molecular behavior and potential applications in materials science and chemistry (Kang et al., 2015).

Synthetic Chemistry and Reactions

- Research has focused on the synthesis and reaction behavior of this compound and similar compounds. These studies contribute to a better understanding of their chemical properties and potential uses in creating new materials or compounds (Uneyama et al., 1983).

Electronic Properties and Chemical Reactivity

- Studies have been conducted to examine the electronic properties and chemical reactivity of compounds similar to this compound. These insights are crucial for their potential application in various fields, such as electronic materials and reactive intermediates (Adole et al., 2020).

Molecular Interactions and Stability

- Research on this compound and related compounds has also delved into their molecular interactions and stability. Understanding these properties is essential for applications in pharmaceuticals, materials science, and chemical synthesis (Casy et al., 1966).

Nonlinear Optical Properties

- The nonlinear optical properties of compounds structurally similar to this compound have been a subject of interest. These properties are significant for applications in optoelectronics and photonics (Shkir et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures, such as phenols and alcohols, often interact with proteins, enzymes, or cellular membranes in the body. They may bind to these targets and modulate their activity .

Mode of Action

The exact mode of action would depend on the specific target. For example, if the compound were to interact with an enzyme, it might inhibit or enhance the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme catalyzes .

Biochemical Pathways

Again, this would depend on the specific target. The compound could potentially affect any number of biochemical pathways in the body, depending on which proteins or enzymes it interacts with .

Pharmacokinetics

As an organic compound, “3-(3-Chlorophenyl)but-3-en-1-ol” would likely be absorbed, distributed, metabolized, and excreted by the body. Factors such as its size, polarity, and solubility would influence these processes .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. It could potentially lead to a wide range of effects, from changes in cellular metabolism to modulation of signal transduction pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name |

3-(3-chlorophenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8(5-6-12)9-3-2-4-10(11)7-9/h2-4,7,12H,1,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNAOIRNAJHXCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCO)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509952.png)

![[3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride](/img/structure/B2509953.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2509964.png)